molecular formula C8H14O2 B8772108 5,5-Diethyldihydrofuran-2(3h)-one CAS No. 1608-93-1

5,5-Diethyldihydrofuran-2(3h)-one

Cat. No. B8772108
M. Wt: 142.20 g/mol
InChI Key: CSMPDOHTCWJGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09243023B2

Procedure details

Succinic anhydride (15.0 g, 150 mmol, 1.0 eq) was added into a round bottomed flask, and the flask was flushed with nitrogen. THF (500 mL) was then added via a syringe. The solution was cooled to 0° C. Methyl magnesium bromide in ether (3.0 M, 100 mL, 300 mmol, 2.0 eq) was added via syringe slowly. The reaction mixture was warmed to room temperature gradually, and then heated to 50° C. for 12 hours. A yellow solution was formed. After cooling the reaction mixture to room temperature, AcOH was added until pH=4, and stirring was continued for an additional 12 hours. Water (75 mL) was added, and THF and ether were removed under reduced pressure. The green suspension was extracted with CH2Cl2 (60 mL×5), and the organic phase was dried over anhydrous Na2SO4 and concentrated. Purification by vacuum distillation gave the product as brown oil (9.7 g, 46%). This compound has been synthesized using several different methods in the literature.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.C[Mg]Br.[CH3:11][CH2:12]OCC.[CH3:16][C:17](O)=O>O>[CH2:11]([C:1]1([CH2:16][CH3:17])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1)[CH3:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was flushed with nitrogen
ADDITION
Type
ADDITION
Details
THF (500 mL) was then added via a syringe
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature gradually
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
A yellow solution was formed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
THF and ether were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The green suspension was extracted with CH2Cl2 (60 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C1(CCC(=O)O1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.